molecular formula C12H16O2 B1602216 Ethyl 3-(p-tolyl)propanoate CAS No. 7116-41-8

Ethyl 3-(p-tolyl)propanoate

Cat. No.: B1602216
CAS No.: 7116-41-8
M. Wt: 192.25 g/mol
InChI Key: PMTWBKPRHBNACI-UHFFFAOYSA-N
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Description

Ethyl 3-(p-tolyl)propanoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from the reaction between 3-(p-tolyl)propanoic acid and ethanol. This compound is known for its pleasant odor and is often used in the fragrance industry. It appears as a colorless to yellow liquid or semi-solid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(p-tolyl)propanoate can be synthesized through the Fischer esterification process. This involves the reaction of 3-(p-tolyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction mixture is continuously stirred and heated, and the water formed during the reaction is removed to drive the equilibrium towards ester formation. The product is then purified through distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

    Reduction: Reduction of this ester can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are often used as reducing agents.

    Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: 3-(p-tolyl)propanoic acid.

    Reduction: 3-(p-tolyl)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(p-tolyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the manufacture of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-(p-tolyl)propanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to produce the corresponding acid and alcohol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl benzoate

Comparison: Ethyl 3-(p-tolyl)propanoate is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. Compared to simpler esters like ethyl acetate, it has a more complex structure, leading to different reactivity and applications. The p-tolyl group also contributes to its pleasant odor, making it valuable in the fragrance industry.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTWBKPRHBNACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570044
Record name Ethyl 3-(4-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-41-8
Record name Ethyl 4-methylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7116-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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